

In-depth Technical Guide: Physical Properties of 4,5-Dibromothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,5-Dibromothiophene-2-carboxylic acid

Cat. No.: B180768

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **4,5-Dibromothiophene-2-carboxylic acid**, a key intermediate in pharmaceutical and organic synthesis. The information is presented to facilitate its use in research and development, with a focus on quantitative data, experimental methodologies, and clear visualizations of experimental workflows.

Core Physical Properties

4,5-Dibromothiophene-2-carboxylic acid is a halogenated heterocyclic compound. At room temperature, it exists as a solid, typically a white to off-white powder. The presence of two bromine atoms and a carboxylic acid group on the thiophene ring significantly influences its chemical reactivity and physical characteristics.

A summary of its key physical properties is presented in the table below:

Property	Value	Source(s)
Molecular Formula	$C_5H_2Br_2O_2S$	[1]
Molecular Weight	285.94 g/mol	[1] [2]
CAS Number	6324-10-3	[1] [2]
Appearance	Solid, white/off-white powder	[2]
Melting Point	Not definitively reported; a related methyl ester melts at 153–156°C.	[3]
Solubility	Qualitative data suggests solubility is influenced by the polar carboxylic acid group and the halogen substituents. Quantitative data in common solvents is not readily available.	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **4,5-Dibromothiophene-2-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

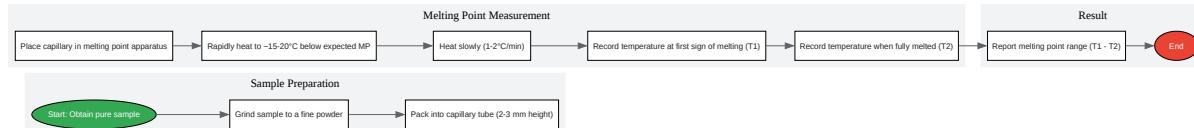
- ¹H NMR: The proton NMR spectrum is expected to show a singlet for the single proton on the thiophene ring. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent carboxylic acid and bromine substituents. In analogous compounds, the thiophene proton appears as a singlet around δ 7.65 ppm.[\[3\]](#) The acidic proton of the carboxylic acid group would appear as a broad singlet, typically downfield.
- ¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms in the molecule. The carbons attached to the bromine atoms are expected to have chemical shifts around 116 ppm due to the halogen's inductive effect.[\[3\]](#) The carbonyl carbon of the carboxylic acid will appear significantly downfield.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

Functional Group	Wavenumber Range (cm ⁻¹)	Description	Source(s)
O-H (Carboxylic Acid)	2500–3000	Broad absorption due to hydrogen bonding	[3]
C=O (Carbonyl)	1670–1700	Strong, sharp absorption	[3]
C-Br (Carbon-Bromine)	~730	Characteristic stretching vibration	[3]

Mass Spectrometry (MS)


Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For **4,5-Dibromothiophene-2-carboxylic acid**, the molecular ion peak ([M]⁺) would be expected at m/z corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern for species containing two bromine atoms will be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, with the expected [M+H]⁺ ion for C₅H₃Br₂O₂S.[3]

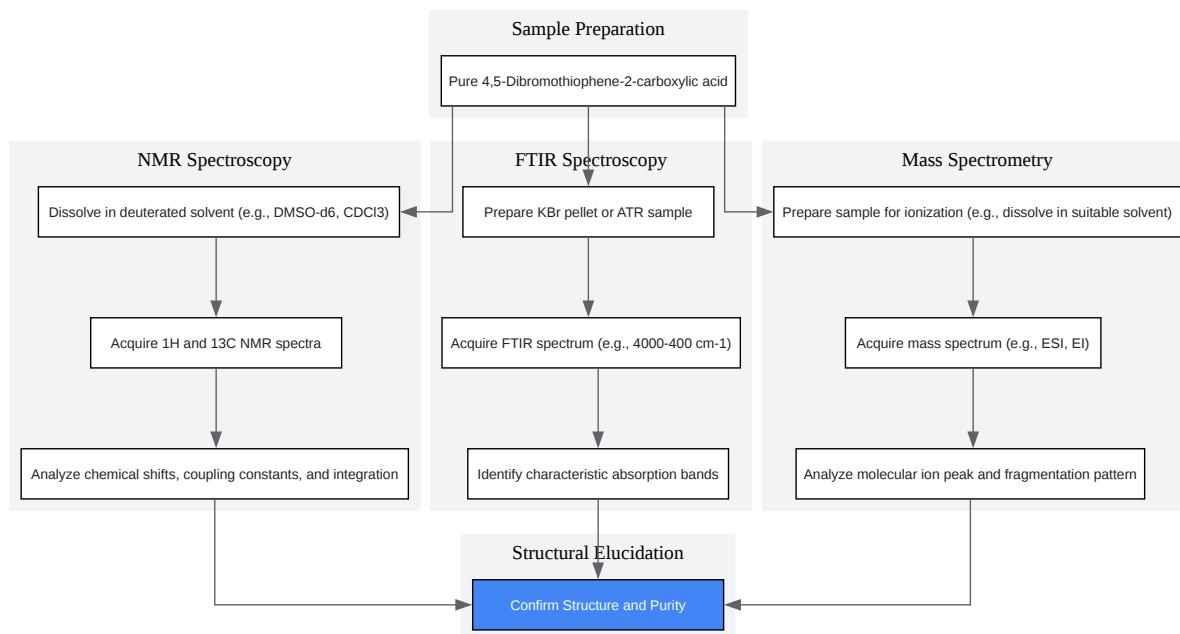
Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the physical properties of **4,5-Dibromothiophene-2-carboxylic acid**.

Determination of Melting Point

A standard capillary melting point apparatus can be used to determine the melting point.

[Click to download full resolution via product page](#)


Workflow for Melting Point Determination

Procedure:

- A small amount of the finely powdered, dry sample is packed into a capillary tube.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a steady rate, and the temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for obtaining and interpreting spectroscopic data for **4,5-Dibromothiophene-2-carboxylic acid**.

[Click to download full resolution via product page](#)

General Workflow for Spectroscopic Analysis

Safety and Handling

Appropriate safety precautions should be taken when handling **4,5-Dibromothiophene-2-carboxylic acid**. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. As a halogenated organic compound and a carboxylic acid,

it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. 4,5-Dibromothiophene-2-carboxylic acid | 6324-10-3 [sigmaaldrich.com]
- 3. 4,5-Dibromo-3-methylthiophene-2-carboxylic acid | 854626-32-7 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [In-depth Technical Guide: Physical Properties of 4,5-Dibromothiophene-2-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180768#physical-properties-of-4-5-dibromothiophene-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com